Ethyl 2-bromo-3-cyano-4-formylbenzoate
Overview
Description
Ethyl 2-bromo-3-cyano-4-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3 It is a derivative of benzoic acid and contains functional groups such as bromine, cyano, and formyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-cyano-4-formylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-bromo-3-cyano-4-carboxybenzoate.
Reduction: Ethyl 2-bromo-3-aminomethyl-4-formylbenzoate.
Substitution: Ethyl 2-substituted-3-cyano-4-formylbenzoate derivatives.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-4-formylbenzoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-4-formylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The bromine atom, for example, can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-3-cyano-4-methylbenzoate
- Ethyl 2-bromo-3-cyano-4-hydroxybenzoate
- Ethyl 2-bromo-3-cyano-4-nitrobenzoate
Uniqueness
Ethyl 2-bromo-3-cyano-4-formylbenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The formyl group, in particular, provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-4-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)9(5-13)10(8)12/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWOBPSNEYITRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C=O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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